3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Description
3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (CAS: 866152-24-1) is a thiophene-based small molecule with a molecular formula of C₁₃H₉Cl₂NO₃S and molecular weight of 330.19 g/mol . Its structure features:
- A thiophene ring substituted with a methyl group at position 3.
- A carboxylic acid moiety at position 2.
- A 2,4-dichlorobenzoylamino group at position 3.
Properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)8-3-2-7(14)4-9(8)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWDRSPGQCRPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the acylation of 4-methyl-2-thiophenecarboxylic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Positional Isomers: 2,4-Dichloro vs. 2,6-Dichloro Substitution
A closely related analog, 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (CAS: 866152-24-1), differs only in the chlorine substitution pattern on the benzoyl group. Key differences include:
- Binding Affinity : The 2,4-dichloro isomer forms stronger interactions with residues like Arg293 and Cys428 in molecular docking studies, likely due to optimal spatial alignment of chlorine atoms with hydrophobic pockets .
- Electronic Effects : The 2,4-dichloro configuration provides a balanced electron-withdrawing effect, enhancing hydrogen bonding with polar residues compared to the sterically hindered 2,6-dichloro isomer .
Thiophene Ring Substituents: Methyl vs. Phenyl
The compound 3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid (JPC, CAS: N/A) shares the 2,4-dichlorobenzoyl group but differs in:
- A phenyl group at thiophene position 5 (vs. methyl at position 4).
- An isopropyl group on the amino linker.
Key Findings :
Functional Group Variations: Carboxylic Acid vs. Ester
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 547706-71-8) replaces the carboxylic acid with an ethyl ester and introduces a cyanoacetyl amino group.
| Property | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Bioavailability | Lower (polar carboxylic acid) | Higher (lipophilic ester) |
| Hydrogen Bonding | Strong (COOH interacts with basic residues) | Weak (ester lacks H-bond donors) |
| Synthetic Accessibility | Requires deprotection step | Easier to synthesize |
Metal Complexes: Enhanced Binding via Coordination
The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex (CAS: N/A) demonstrates how metal coordination can amplify biological activity:
- Binding Affinity: ΔG = -7.64 kcal/mol vs. -6.2 kcal/mol for the non-complexed ligand, attributed to Fe³⁺-mediated interactions with Ser217 and Thr608 .
- Permeability : The complex exhibits 97.8% human intestinal absorption (HIA) , surpassing the target compound’s predicted moderate permeability .
Biological Activity
3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds often display significant antimicrobial properties. The presence of the dichlorobenzoyl moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Properties : Thiophene derivatives have been investigated for their anticancer potential. The compound's ability to inhibit specific cancer cell lines has been noted, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
A study conducted on similar thiophene derivatives reported significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .
Anticancer Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at concentrations above 20 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptotic cells .
Anti-inflammatory Effects
Research demonstrated that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into the anticancer effects of thiophene derivatives found that this compound significantly inhibited tumor growth in xenograft models when administered at a dosage of 50 mg/kg body weight . -
Case Study on Anti-inflammatory Activity :
In a model of acute inflammation induced by carrageenan in rats, administration of the compound at doses of 10 and 20 mg/kg resulted in a dose-dependent reduction in paw edema, demonstrating its anti-inflammatory efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
